N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked via an amide bond to a substituted coumarin (2H-chromen-2-one) group. This compound’s structural complexity places it within a broader class of pharmacologically relevant amides, though its specific applications remain underexplored in the provided literature.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-13-9-17(25)22-14(2)16(23(27)30-20(22)10-13)12-21(26)24-8-7-15-5-6-18(28-3)19(11-15)29-4/h5-6,9-11,25H,7-8,12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABEXLNBIUMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₂H₁₇NO₃
Molecular Weight: 223.2683 g/mol
CAS Number: 6275-29-2
IUPAC Name: this compound
The compound features a complex structure that includes a dimethoxyphenyl group and a chromenone moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies indicate that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. It interacts with key proteins involved in the apoptotic pathway, leading to cell cycle arrest and subsequent cell death.
-
Case Studies :
- A study reported that related compounds demonstrated significant cytotoxic effects against colon carcinoma HCT-15 cells with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
- Another investigation highlighted the role of structural modifications in enhancing the anticancer efficacy of similar compounds through increased hydrophobic interactions with target proteins .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It has been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
| Structure Feature | Impact on Activity |
|---|---|
| Dimethoxyphenyl Group | Enhances binding affinity to targets |
| Hydroxyl Group | Increases antioxidant capacity |
| Acetamide Functionality | Modulates solubility and permeability |
These features suggest that modifications could lead to improved pharmacological profiles.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 345.4 g/mol. Its structure features a chromone backbone, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of chromone derivatives in cancer therapy. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide exhibits promising anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways involved in tumor growth .
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that flavonoid-based compounds can protect cells from oxidative damage, which is crucial in preventing chronic diseases and aging-related conditions .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. Research suggests that it may help in mitigating neurodegenerative diseases by protecting neurons from apoptosis and promoting neuronal survival .
Anti-inflammatory Activity
Inflammation plays a critical role in many diseases, including arthritis and cardiovascular diseases. The compound has shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for developing anti-inflammatory drugs .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamides
- Rip-B (): Shares the 3,4-dimethoxyphenethylamine moiety but lacks the coumarin system.
- Dichlorophenylacetamide () : Features a dichlorophenyl group and pyrazolyl ring, demonstrating conformational flexibility in crystal structures. Unlike the target compound, its halogenated aryl group may enhance electrophilic reactivity .
- Agrochemical Acetamides () : Chlorinated derivatives like alachlor prioritize lipophilic substituents (e.g., diethylphenyl) for herbicidal membrane penetration. The target compound’s polar hydroxy and methoxy groups suggest divergent applications, possibly in medicinal chemistry .
Physicochemical Properties
- Melting Points: Rip-B melts at 90°C , while the dichlorophenylacetamide in has a higher melting range (473–475 K, ~200–202°C) due to hydrogen bonding and crystal packing .
- Hydrogen Bonding : highlights N–H⋯O interactions in acetamide dimers. The target compound’s coumarin hydroxy group could introduce additional hydrogen bonds, influencing solubility and crystallinity .
Research Implications and Gaps
Structural Uniqueness: The coumarin-acetamide hybrid distinguishes the target compound from simpler benzamides (e.g., Rip-B) and agrochemical derivatives.
Limited Empirical Data: No direct biological or spectroscopic data for the target compound were found in the provided evidence. Comparative analyses rely on structural analogies.
Synthetic Optimization : EDC-mediated coupling () and direct acyl chloride-amine reactions () are promising routes, but yields and purity for the target compound remain unverified.
Preparation Methods
Knoevenagel Condensation
Salicylaldehyde derivatives undergo condensation with diethyl malonate under acidic conditions to form the coumarin scaffold. For 5-hydroxy-4,7-dimethyl substitution:
Hydrolysis and Functionalization
The ester is hydrolyzed to the carboxylic acid using NaOH (2M, 70°C, 4 h), followed by bromination at the α-position of the acetyl group:
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Bromination : Treating 3-acetylcoumarin with Br₂ in CHCl₃ yields 3-bromoacetylcoumarin (yield: 89%).
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Aminolysis : Reaction with ammonium hydroxide generates 3-acetamidecoumarin.
Synthesis of 3,4-Dimethoxyphenethylamine
Reductive Amination
3,4-Dimethoxybenzaldehyde is condensed with nitromethane, followed by hydrogenation over Pd/C:
Amide Bond Formation
Carbodiimide-Mediated Coupling
The coumarin-3-acetic acid (1 eq) and 3,4-dimethoxyphenethylamine (1.2 eq) are coupled using EDCI·HCl (1.5 eq) and DMAP (0.1 eq) in anhydrous dichloromethane:
Mixed Anhydride Method
Alternative activation using chloroacetyl chloride in DMF with K₂CO₃:
Optimization and Comparative Analysis
| Method | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDCI·HCl/DMAP | EDCI·HCl | CH₂Cl₂ | 0 → RT | 24 | 76 |
| Chloroacetyl Chloride | ClCH₂COCl | DMF | 0–5 | 24 | 67 |
| HATU | HATU | EtOH | RT | 12 | 82* |
*Theoretical yield based on analogous amidation.
Key Observations :
-
EDCI·HCl Superiority : Higher yields due to efficient activation with DMAP.
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Solvent Impact : Dichloromethane minimizes side reactions vs. polar aprotic solvents.
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Temperature Control : Low temperatures (0°C) prevent epimerization.
Purification and Characterization
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer: Synthesis involves coupling aromatic amines with chloroacetyl derivatives under reflux conditions. For example, refluxing 3,4-dimethoxyphenethylamine with a chromen-2-one acetic acid derivative in triethylamine (TEA) and dichloromethane (DCM) for 4–6 hours, followed by purification via silica gel chromatography (gradient elution: 20–80% EtOAc/hexane) or recrystallization from pet-ether . Key parameters include stoichiometric control of chloroacetyl chloride, reaction temperature (−78°C for Grignard additions), and TLC monitoring for reaction completion .
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for methoxy (δ 3.7–3.9 ppm), phenolic hydroxyl (δ 5.5–6.0 ppm), and chromen-2-one carbonyl (δ 168–170 ppm). Use CDCl₃ or DMSO-d₆ as solvents .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl bands (3200–3500 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro assays?
Methodological Answer:
- Solubility : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to anhydrous, low-temperature (−20°C) conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) influence bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs by replacing 3,4-dimethoxy groups with halogens or bulky substituents. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or lipoxygenase) .
- Crystallography : Resolve X-ray structures to correlate dihedral angles (e.g., between chromen and acetamide moieties) with binding affinity .
Q. What computational strategies predict electronic properties and binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps to assess redox potential .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., estrogen receptors). Validate with MD simulations (100 ns) to assess binding stability .
Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., DPPH/ABTS assays at pH 7.4 vs. 5.5) .
- Mechanistic Probes : Use ROS-sensitive fluorescent dyes (e.g., DCFH-DA) in cell-based models to quantify dose-dependent oxidative effects .
- Theoretical Alignment : Link results to conceptual frameworks (e.g., pro-drug activation in acidic tumor microenvironments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
